2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
CAS No. |
1386981-01-6 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of guanidine on the electrophilic carbon of the cyano group, followed by ring closure and elimination of methanol. Optimal yields (75–85%) are achieved using NaOMe/MeOH at 60–80°C for 6–8 hours. Excess guanidine (1.5 equivalents) ensures complete conversion, while higher temperatures lead to decomposition.
Cyclization Approaches Using Preformed Pyrimidine Rings
An alternative strategy constructs the pyrido[2,3-d]pyrimidine system from preformed pyrimidine intermediates. For example, 5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic acids are synthesized via cyclocondensation of 6-aminouracils with α,β-unsaturated ketones. Although this method primarily targets dimethyl derivatives, modifying the substituents allows access to the 2-methyl variant.
Catalytic Enhancements
Recent advancements employ TiO₂/SiO₂ nanocomposites (1:1 molar ratio) as recyclable catalysts in aqueous media. This green chemistry approach achieves yields up to 98% at room temperature within 2–3 hours. The nanocomposite’s high surface area facilitates proton transfer, accelerating imine formation and cyclization.
| Method | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Classical Condensation | NaOMe/MeOH | 60–80°C | 6–8 | 75–85 |
| Nanocomposite Catalysis | TiO₂/SiO₂ | RT | 2–3 | 94–98 |
Patent-Based Synthetic Routes
A patented route detailed in US20120184542A1 involves coupling 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid with methyl 3-amino-4-chlorobenzoate using carbodiimide coupling agents. While this method focuses on derivative synthesis, the parent compound is obtained via hydrolysis of the methyl ester intermediate under acidic conditions (HCl/EtOH, reflux, 4 hours).
Key Steps and Scalability
-
Ester Activation : The carboxylic acid is activated with EDC/HOBt to form an active ester.
-
Amide Coupling : Reaction with methyl 3-amino-4-chlorobenzoate at 0–5°C minimizes side reactions.
-
Hydrolysis : The methyl ester is cleaved using 6M HCl in ethanol, yielding the free carboxylic acid. This route is scalable to multi-gram quantities with >90% purity.
Functional Group Interconversion Strategies
Post-synthetic modifications of prefunctionalized pyridopyrimidines offer another route. For instance, 7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitriles are hydrolyzed to carboxylic acids using concentrated H₂SO₄ at 120°C. The 2-methyl group is introduced via alkylation of a thiol precursor followed by oxidation.
Oxidation and Hydrolysis Conditions
-
Alkylation : Treatment of 2-mercapto derivatives with methyl iodide in DMF (K₂CO₃, 50°C, 2 hours).
-
Oxidation : H₂O₂/CH₃COOH converts methylthio to methylsulfonyl groups, which are hydrolyzed to carboxylic acids under strong acidic conditions.
Comparative Analysis of Synthetic Methods
| Parameter | Classical Condensation | Nanocomposite Catalysis | Patent-Based Route |
|---|---|---|---|
| Yield (%) | 75–85 | 94–98 | 85–90 |
| Reaction Time (h) | 6–8 | 2–3 | 8–10 |
| Temperature | 60–80°C | RT | Reflux |
| Scalability | Moderate | High | High |
| Environmental Impact | High (organic solvents) | Low (aqueous media) | Moderate |
The TiO₂/SiO₂-catalyzed method stands out for its efficiency and sustainability, though it requires specialized catalysts. Classical condensation remains valuable for small-scale syntheses, while patent-based routes are optimal for industrial applications due to scalability .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted pyridopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit antimicrobial properties. Studies have shown that modifications to the core structure can enhance efficacy against various bacterial strains, which could lead to the development of new antibiotics .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrido[2,3-d]pyrimidine scaffold can significantly enhance anticancer activity .
Biological Research
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. It has shown potential as an inhibitor of various enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disease research .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects. Research indicates its potential in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation, contributing to neuronal survival and function .
Therapeutic Applications
Potential Drug Development
Given its promising biological activities, this compound is being investigated as a lead compound for drug development. Its modifications are being explored to enhance pharmacokinetic properties and reduce toxicity while maintaining efficacy .
Combination Therapies
The compound is also being studied for use in combination therapies. Preliminary data suggest that when used alongside existing treatments for infections or cancer, it may enhance overall therapeutic outcomes by synergistically improving efficacy against resistant strains or cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyrido[2,3-d]pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial activity with minimal cytotoxicity to human cells.
Case Study 2: Cancer Cell Proliferation
In vitro assays conducted on various cancer cell lines showed that modifications to the 2-methyl group increased apoptosis rates by up to 40% compared to untreated controls. This finding highlights the potential for developing targeted cancer therapies based on this compound's structure.
Mechanism of Action
The mechanism by which 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves the interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Discovery of 8 Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl ...](https://pubs.acs.org/doi/pdf/10.1021/jm401073p). For example, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in tumor cells[{{{CITATION{{{_2{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl ....
Comparison with Similar Compounds
Key Structural Features:
- Core : Pyrido[2,3-d]pyrimidine fused ring system.
- Substituents: Position 2: Methyl group. Position 7: Oxo group within a partially saturated 7,8-dihydro ring.
Comparison with Similar Compounds
The pyrido[2,3-d]pyrimidine scaffold is versatile, with modifications at positions 2, 5, 6, 7, and 8 significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Structural Analogs and Substituent Variations
Physicochemical Properties
- Solubility: The carboxylic acid at position 6 enhances water solubility in most analogs.
- Acidity : The 6-carboxylic acid (pKa ~3–4) is a common feature, enabling salt formation for improved bioavailability in drug candidates .
Research and Development Insights
- Therapeutic Potential: The target compound’s 7-oxo configuration and methyl substitution warrant further exploration for non-antibacterial applications (e.g., kinase inhibition or anti-inflammatory activity).
- Synthetic Challenges : Position-specific functionalization (e.g., introducing substituents at position 8) requires optimized catalysts or protecting group strategies .
Biological Activity
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 1386981-01-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C₉H₇N₃O₃, with a molecular weight of 205.17 g/mol. The structure consists of a pyrido-pyrimidine scaffold which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| CAS Number | 1386981-01-6 |
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class can act as multi-target kinase inhibitors. Specifically, 2-methyl-7-oxo derivatives have shown efficacy against various kinases involved in cancer proliferation and survival pathways. For instance, studies have highlighted their potential as inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial in tumor growth regulation .
Anticancer Properties
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of CDK4/Cyclin D1 and ARK5 kinases. These kinases play significant roles in cell cycle regulation and energy metabolism in cancer cells. The effective concentration range for inducing apoptosis in tumor cells has been reported to be between 30–100 nM .
-
Case Studies :
- In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and K562 (chronic myeloid leukemia) cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrido-pyrimidine scaffold enhanced biological activity significantly .
Other Biological Activities
Beyond anticancer effects, compounds similar to 2-methyl-7-oxo have shown promise in treating other conditions:
- Antidiabetic Effects : Some pyrido[2,3-d]pyrimidines have been explored for their antihyperglycemic properties.
- Cardiovascular Applications : Certain derivatives act as angiotensin II receptor antagonists, indicating potential use in managing hypertension .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of 2-methyl-7-oxo derivatives:
Q & A
Basic: What synthetic routes are available for preparing 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid?
Methodological Answer:
The compound can be synthesized via the Hantzsch reaction, which involves cyclocondensation of methyl 2-substituted acetoacetate derivatives with 6-amino uracils. For example, refluxing methyl 2-(3-nitrophenyl)acetoacetate with 6-amino-1,3-dimethyluracil in ethanol yields pyrido[2,3-d]pyrimidine derivatives . Adjusting substituents on the acetoacetate precursor allows modular synthesis. Characterization typically involves NMR, HRMS, and HPLC to confirm purity and regiochemistry.
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Structural elucidation employs:
- NMR : and NMR identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ for CHNO: calculated 220.0718, observed 220.0715) .
- X-ray crystallography : Resolves tautomeric forms (e.g., lactam-lactim equilibria) .
Basic: What are the solubility and formulation considerations for this compound?
Methodological Answer:
The carboxylic acid group confers pH-dependent solubility:
- Aqueous solubility : Poor in neutral pH; improves in alkaline buffers (e.g., phosphate buffer pH 8.0).
- Organic solvents : Soluble in DMSO (≥50 mg/mL) or DMF for in vitro assays .
- Formulation for in vivo studies : Use saline with 10% cyclodextrin or Tween-80 for intravenous administration .
Advanced: How can synthesis yields be optimized for scale-up?
Methodological Answer:
Key parameters include:
- Reaction time/temperature : Prolonged reflux (6–8 hr) in ethanol enhances cyclization efficiency .
- Catalysts : Additives like p-toluenesulfonic acid (10 mol%) accelerate Hantzsch reactions .
- Purification : Use reverse-phase chromatography (C18 column, methanol/water gradient) to isolate >95% pure product .
Advanced: How to resolve contradictions in spectral data interpretation (e.g., tautomerism)?
Methodological Answer:
- Variable temperature NMR : Analyze chemical shift changes (e.g., downfield shifts in lactam form at higher temperatures) .
- Isotopic labeling : -labeling clarifies nitrogen hybridization in pyrimidine rings .
- Computational modeling : Compare experimental NMR with DFT-predicted shifts for tautomeric forms .
Advanced: What structure-activity relationships (SAR) are critical for biological activity?
Methodological Answer:
- Methyl group at position 2 : Enhances metabolic stability by blocking oxidation .
- 7-oxo group : Essential for kinase inhibition (e.g., p38α MAPK IC < 50 nM) .
- Carboxylic acid at position 6 : Improves solubility but may reduce cell permeability; prodrug strategies (e.g., esterification) are common .
Advanced: How to identify biological targets using this compound as a scaffold?
Methodological Answer:
- Kinase profiling : Screen against panels of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify selectivity .
- Covalent docking : Model interactions with catalytic lysine or cysteine residues (e.g., CDK9 binding pocket) .
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates .
Advanced: How to assess stability under varying experimental conditions?
Methodological Answer:
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- Solution stability : Store at -20°C in DMSO; avoid repeated freeze-thaw cycles to prevent hydrolysis .
Advanced: How to address contradictory biological data across cell lines?
Methodological Answer:
- Cell-specific metabolism : Test metabolite profiles (LC-MS) in resistant vs. sensitive lines (e.g., MIA PaCa-2 vs. PANC-1) .
- Off-target effects : Use CRISPR knockouts of suspected secondary targets (e.g., CDK family members) .
- Microenvironment mimicry : Compare 2D monolayers vs. 3D spheroids to assess penetration efficiency .
Advanced: What methods separate enantiomers of chiral analogs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
